molecular formula C28H30N4O2 B3742586 N-tert-butyl-3-[4-(tert-butylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide

N-tert-butyl-3-[4-(tert-butylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide

Cat. No.: B3742586
M. Wt: 454.6 g/mol
InChI Key: FLBVKDCORHVKFU-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[4-(tert-butylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide: is a complex organic compound featuring a quinoline backbone with tert-butyl groups and carbamoyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[4-(tert-butylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of tert-butyl groups and carbamoyl functionalities. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of tert-Butyl Groups: tert-Butyl groups are often introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Carbamoylation: The carbamoyl group can be introduced using reagents like tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-[4-(tert-butylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-tert-butyl-3-[4-(tert-butylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism by which N-tert-butyl-3-[4-(tert-butylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the carbamoyl group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-3-[4-(tert-butylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide stands out due to its dual quinoline structure, which provides a unique scaffold for chemical modifications. This dual structure enhances its potential for diverse applications, particularly in fields requiring specific molecular interactions.

Properties

IUPAC Name

N-tert-butyl-3-[4-(tert-butylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2/c1-27(2,3)31-25(33)23-17-11-7-9-13-21(17)29-15-19(23)20-16-30-22-14-10-8-12-18(22)24(20)26(34)32-28(4,5)6/h7-16H,1-6H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBVKDCORHVKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=NC2=CC=CC=C21)C3=C(C4=CC=CC=C4N=C3)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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